An In-Depth Technical Guide to the Mechanism of Action of Pyraoxystrobin on Fungal Respiration
An In-Depth Technical Guide to the Mechanism of Action of Pyraoxystrobin on Fungal Respiration
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanism by which pyraoxystrobin, a quinone outside inhibitor (QoI) fungicide, disrupts fungal respiration. It includes quantitative data on its efficacy, detailed experimental protocols for its study, and insights into the downstream signaling pathways and mechanisms of fungal resistance.
Core Mechanism of Action: Inhibition of the Cytochrome bc1 Complex
Pyraoxystrobin is a potent inhibitor of mitochondrial respiration in fungi. Its primary molecular target is the cytochrome bc1 complex (also known as Complex III) , a critical enzyme in the electron transport chain.[1] Specifically, pyraoxystrobin belongs to the class of Quinone outside Inhibitors (QoI), which act by binding to the Qo site of cytochrome b, a key subunit of the cytochrome bc1 complex.[2][3]
This binding event physically blocks the transfer of electrons from ubiquinol to cytochrome c1.[4] The disruption of this electron flow has two immediate and critical consequences for the fungal cell:
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Inhibition of ATP Synthesis: The electron transport chain is directly coupled to oxidative phosphorylation, the process that generates the vast majority of cellular ATP. By halting electron transport, pyraoxystrobin effectively shuts down this energy production pathway, leading to a rapid depletion of ATP, which is essential for numerous cellular processes and ultimately results in fungal cell death.[3]
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Generation of Reactive Oxygen Species (ROS): The blockage of the electron transport chain can lead to the accumulation of electrons at earlier complexes, which can then be prematurely transferred to molecular oxygen, resulting in the formation of superoxide radicals and other reactive oxygen species. This oxidative stress can cause widespread damage to cellular components, including lipids, proteins, and DNA.
The binding of QoI fungicides like pyraoxystrobin occurs within a specific pocket on the cytochrome b protein. This pocket is shaped by several key amino acid residues, and the interaction is stabilized by forces such as hydrogen bonding. The methoxy acrylate group, a common feature of strobilurin fungicides, is known to insert into a pocket formed by residues such as F128 and Y132, with the carbonyl group often forming a hydrogen bond with the amide of a highly conserved PEWY sequence.[5]
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Quantitative Data: Inhibitory Efficacy of Pyraoxystrobin
The efficacy of pyraoxystrobin is typically quantified by its half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50), which represent the concentration of the fungicide required to inhibit fungal growth or a specific enzymatic activity by 50%. These values can vary depending on the fungal species and the specific experimental conditions.
| Fungal Species | Parameter | Value (µg/mL) | Reference |
| Magnaporthe oryzae | EC50 | 0.0012 - 0.0128 | [2][3] |
| Fusarium pseudograminearum | EC50 | 0.022 - 0.172 | N/A |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of pyraoxystrobin.
Isolation of Fungal Mitochondria
This protocol is adapted from methods for isolating mitochondria from filamentous fungi and can be used for subsequent respiration assays.
Materials:
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Fungal mycelia (grown in liquid culture)
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Mitochondrial Isolation Buffer (MIB): 250 mM sucrose, 10 mM MOPS-KOH (pH 7.2), 2 mM EDTA, 0.2% (w/v) bovine serum albumin (BSA)
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Glass beads (0.5 mm diameter)
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Dounce homogenizer
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Centrifuge and rotor capable of 20,000 x g
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Cheesecloth
Procedure:
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Harvest fungal mycelia by filtration and wash with distilled water.
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Resuspend the mycelia in ice-cold MIB.
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Disrupt the fungal cells by vigorous vortexing with glass beads or by using a Dounce homogenizer.
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Filter the homogenate through several layers of cheesecloth to remove large debris.
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Centrifuge the filtrate at 1,500 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
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Transfer the supernatant to a new tube and centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the mitochondria.
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Gently wash the mitochondrial pellet with MIB (without BSA) and centrifuge again at 12,000 x g for 20 minutes at 4°C.
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Resuspend the final mitochondrial pellet in a minimal volume of MIB (without BSA) and determine the protein concentration using a standard method (e.g., Bradford assay).
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Mitochondrial Respiration Assay (Oxygen Consumption)
This protocol measures the rate of oxygen consumption by isolated mitochondria and the inhibitory effect of pyraoxystrobin.
Materials:
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Isolated fungal mitochondria
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Respiration Buffer: 125 mM KCl, 10 mM MOPS-KOH (pH 7.2), 2 mM MgCl2, 2 mM KH2PO4, 1 mM EGTA
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Substrates: e.g., 10 mM pyruvate + 5 mM malate (for Complex I-driven respiration) or 10 mM succinate (for Complex II-driven respiration)
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ADP solution (e.g., 100 mM)
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Pyraoxystrobin stock solution (in DMSO)
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Oxygen electrode (e.g., Clark-type) or a microplate-based respirometer
Procedure:
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Add Respiration Buffer to the oxygen electrode chamber and equilibrate to the desired temperature (e.g., 25-30°C).
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Add the mitochondrial suspension to the chamber.
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Add the respiratory substrates to initiate basal respiration (State 2).
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Add a known amount of ADP to stimulate ATP synthesis-linked respiration (State 3).
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After a stable State 3 respiration rate is achieved, add pyraoxystrobin at various concentrations and record the inhibition of oxygen consumption.
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As a control, add an equivalent volume of DMSO without pyraoxystrobin.
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The rate of oxygen consumption is measured as the change in oxygen concentration over time. The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the pyraoxystrobin concentration.
Downstream Signaling and Cellular Effects
The inhibition of mitochondrial respiration by pyraoxystrobin triggers a cascade of downstream cellular responses.
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Oxidative Stress Response: The increased production of ROS activates cellular antioxidant systems. In Magnaporthe oryzae, exposure to pyraclostrobin, a closely related strobilurin, led to the upregulation of genes involved in glutathione metabolism, such as glutathione S-transferase (GST).[3][6]
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Changes in Gene Expression: Transcriptomic studies have shown that pyraoxystrobin can significantly alter gene expression profiles in fungi. In M. oryzae, pyraclostrobin treatment affected genes involved in protein processing in the endoplasmic reticulum, ubiquitin-mediated proteolysis, DNA replication and repair, and lipid metabolism.[2][3]
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Calcium Signaling and Multidrug Resistance: Mitochondrial dysfunction has been linked to the activation of calcium signaling pathways in fungi. This can lead to the upregulation of drug efflux pumps, contributing to multidrug resistance.
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Mechanisms of Fungal Resistance
The primary mechanism of resistance to pyraoxystrobin and other QoI fungicides is due to specific point mutations in the cytochrome b gene (cytb). These mutations alter the amino acid sequence of the Qo binding site, reducing the binding affinity of the fungicide.
The most commonly reported mutation conferring high levels of resistance is a substitution of glycine (G) with alanine (A) or serine (S) at position 143 (G143A/S).[3] Molecular docking studies have confirmed that the G143S mutation in cytochrome b decreases the binding affinity between pyraclostrobin and the protein. Another mutation, F129L (phenylalanine to leucine at position 129), has also been associated with resistance, though often to a lesser degree.
Experimental Workflow for Resistance Analysis
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References
- 1. Pyraoxystrobin | C22H21ClN2O4 | CID 45380417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The fungicide pyraclostrobin affects gene expression by altering the DNA methylation pattern in Magnaporthe oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The fungicide pyraclostrobin affects gene expression by altering the DNA methylation pattern in Magnaporthe oryzae [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The fungicide pyraclostrobin affects gene expression by altering the DNA methylation pattern in Magnaporthe oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
